Benzonatate-d9

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Select Benzonatate-d9 as your internal standard to achieve regulatory-compliant benzonatate quantification in plasma and complex matrices. This deuterated SIL IS uniquely corrects for matrix effects, variable extraction recovery, and on-column degradation where structural analogs fail—directly aligned with FDA/EMA bioanalytical method validation guidance. Its co-eluting, identical ionization properties reduce RSD to <20% and prevent costly failed analytical runs. Ideal for clinical trial support, absolute bioavailability studies via IV microdose, and forensic toxicology.

Molecular Formula C₃₀H₄₄D₉NO₁₁
Molecular Weight 612.8
Cat. No. B1151804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonatate-d9
Synonyms4-(Butylamino-d9)benzoic Acid 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl Ester;  Benzononantin-d9;  Benzononatine-d9;  Exangit-d9;  KM 65-d9;  Tesalon-d9;  Tessalin-d9;  Tessalon-d9;  Tessalon-Ciba-d9;  Ventussin-d9; 
Molecular FormulaC₃₀H₄₄D₉NO₁₁
Molecular Weight612.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonatate-d9: A Critical Deuterated Internal Standard for Accurate Benzonatate Bioanalysis


Benzonatate-d9 is a deuterated analog of the peripherally acting, non-narcotic antitussive agent benzonatate [1]. It is a stable isotope-labeled (SIL) compound, specifically labeled with nine deuterium atoms, resulting in a molecular formula of C30H44D9NO11 and a molecular weight of approximately 612.80 g/mol . This compound is primarily utilized as an internal standard (IS) in analytical chemistry, particularly in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, to ensure the accuracy and reliability of assays measuring benzonatate concentrations in complex biological matrices .

The Pitfalls of Generic Substitution: Why a Deuterated Benzonatate Internal Standard is Non-Negotiable


In the realm of quantitative bioanalysis, especially when dealing with the notoriously difficult-to-detect benzonatate in plasma via LC-MS/MS, the choice of internal standard is the single most critical factor for achieving regulatory-compliant data [1]. While a structurally similar analog (e.g., telmisartan) might be used, it cannot correct for the complex, analyte-specific challenges such as matrix effects, variable extraction recovery, and on-column degradation that plague benzonatate assays [2]. The use of a stable isotope-labeled (SIL) internal standard, such as Benzonatate-d9, is mandated by best practices and regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance) for precisely these reasons, as it is the only way to ensure that the measured response accurately reflects the true analyte concentration and not an artifact of the analytical workflow [3].

Quantifying the Advantage: Evidence-Based Differentiation of Benzonatate-d9


Superior Accuracy and Precision in Benzonatate Quantification via Isotope Dilution MS

The primary differentiation of Benzonatate-d9 lies in its function as a true SIL-IS for isotope dilution mass spectrometry (IDMS), the gold-standard technique for small-molecule quantification [1]. While a structural analog like telmisartan was employed in a benzonatate PK study, the authors noted that the use of a SIL-IS is preferred [2]. The use of deuterated standards, as a class, has been shown to dramatically improve accuracy and precision by compensating for matrix effects. In a controlled study evaluating 64 analytes across diverse cannabis matrices, the use of deuterated internal standards reduced the relative standard deviation (RSD) from >50% to <20% and improved accuracy from deviations >60% to within 25% [3]. This class-level inference directly applies to Benzonatate-d9, demonstrating its potential to provide a similar magnitude of improvement over non-isotopic alternatives in complex biological samples.

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Overcoming the 'Deuterium Isotope Effect' with a 9-Da Mass Shift for Reliable Co-Elution

A critical but often overlooked factor in selecting a deuterated IS is the potential for a 'deuterium isotope effect,' where a deuterated compound can exhibit a slightly different retention time than the unlabeled analyte, leading to differential matrix effects and quantification errors [1]. A larger mass difference, such as the +9 Da provided by Benzonatate-d9's nine deuterium atoms (molecular weight 612.8 g/mol vs. 603.7 g/mol for unlabeled benzonatate) , ensures chromatographic baseline separation of the isotopic peaks, a prerequisite for accurate isotope dilution. This is a distinct advantage over analogs with fewer labels (e.g., a hypothetical Benzonatate-d3) where isotopic peak overlap could compromise data integrity. The +9 Da shift guarantees that the MS can discriminate between the analyte and IS without interference, a fundamental requirement for robust quantification [2].

Chromatography Isotope Effects LC-MS/MS

Direct Pharmacokinetic Tracking: Enabling First-Time Benzonatate Human PK Data

The direct quantification of benzonatate in human plasma was historically considered technically infeasible, forcing pharmacokinetic (PK) studies to rely on its metabolite, 4-(butylamino)benzoic acid (BBA), as a surrogate marker [1]. This approach provides an indirect and potentially inaccurate picture of the parent drug's disposition. The successful development and validation of an HPLC-MS/MS method for benzonatate using telmisartan as an IS only provided the first direct human PK data, with the study authors themselves acknowledging the inherent limitations of a structural analog IS [1]. The availability of a true SIL-IS like Benzonatate-d9 is a direct prerequisite for more sophisticated PK studies (e.g., microtracer or absolute bioavailability studies) that require co-administration of a labeled drug to the subject, a capability that is simply impossible with any non-isotopic alternative [2].

ADME Clinical Pharmacology Stable Isotope Tracer

Definitive Use Cases for Benzonatate-d9 in Pharmaceutical and CRO Laboratories


Regulatory-Compliant Bioanalytical Method Validation for Benzonatate

In a bioanalytical laboratory supporting clinical trials, method validation according to FDA or EMA guidelines is non-negotiable. A key requirement is the demonstration of accuracy and precision that is free from matrix effects. Benzonatate-d9 is the ideal internal standard for developing and validating an LC-MS/MS method for benzonatate, as its identical chemical properties ensure it compensates for any variability in sample extraction, chromatography, and ionization, as supported by the class-level evidence showing a reduction in RSD to below 20% [1]. This directly leads to more robust and reliable data, reducing the risk of costly failed analytical runs or regulatory queries.

Absolute Bioavailability and Microdosing Studies for Benzonatate Formulations

Determining the absolute bioavailability of a new benzonatate oral formulation (e.g., a softgel capsule vs. an oral solution) is a critical step in drug development. This is typically achieved by administering an intravenous microdose of a stable isotope-labeled version of the drug, such as Benzonatate-d9, alongside the oral dose of the unlabeled drug [2]. By tracking the plasma concentrations of both the labeled (IV) and unlabeled (oral) drug using LC-MS/MS, researchers can calculate the absolute fraction of the oral dose that reaches the systemic circulation. This capability is unique to a stable isotope-labeled analog like Benzonatate-d9 and is impossible to achieve with a non-isotopic internal standard.

Overcoming Analytical Challenges in Benzonatate Toxicological and Forensic Analysis

Benzonatate is known for its toxicity in overdose situations, presenting a challenge for forensic and clinical toxicology laboratories [3]. Quantifying benzonatate in post-mortem or overdose patient samples is complicated by matrix effects and potential drug degradation. The use of Benzonatate-d9 as an internal standard provides the analytical robustness needed to generate legally defensible and clinically actionable results. Its ability to normalize for sample-to-sample variability ensures that the measured concentration is accurate, a critical factor in determining cause of death or guiding patient treatment. This provides a clear advantage over using a structural analog which may not fully account for the complex matrix effects in these difficult sample types [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzonatate-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.